3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is not widely discussed in common literature, indicating it may be a novel compound or one that has limited exposure in mainstream studies. The synthesis and characterization of such compounds often appear in specialized chemical databases and journals focused on organic and medicinal chemistry.
This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities. The presence of bromine and chlorine substituents suggests potential reactivity that can be exploited in further chemical transformations.
The synthesis of 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. A common method may include:
Key reagents may include:
The molecular structure of 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine can be depicted using structural formula representations that highlight the arrangement of atoms and functional groups. The pyrazolo[4,3-c]pyridine core is characterized by its fused ring system.
Molecular formula: CHBrClNO
Key bond lengths and angles can be determined through X-ray crystallography or computational modeling methods to provide insights into the compound's geometry.
The compound can undergo various chemical reactions:
Reactions should be conducted under controlled conditions to prevent unwanted side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are essential for monitoring reaction progress.
The mechanism by which 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine exerts its biological effects is likely linked to its interaction with specific biological targets such as enzymes or receptors.
Studies on similar compounds suggest that the halogen substituents may enhance binding affinity through halogen bonding or steric effects, influencing pharmacokinetic properties.
Relevant data should be gathered from experimental studies to confirm these properties.
Due to its unique structural features, 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine could have applications in:
The introduction of halogen atoms at specific positions on the pyrazolo[4,3-c]pyridine scaffold requires precise sequential reactions to overcome regiochemical challenges. For 3-bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine (CAS 1416712-71-4), synthesis typically begins with bromination at the C3 position of a pre-formed pyrazolopyridine core. This step exploits the electron-rich nature of the pyrazole ring, where phosphorus oxybromide (PBr₃) or molecular bromine in dichloroethane (DCE) achieves electrophilic substitution at C3. Subsequent chlorination at C6 requires harsh conditions due to decreased reactivity, often employing phosphoryl chloride (POCl₃) at reflux temperatures (110°C). The halogenation sequence is critical—bromination must precede chlorination to prevent unwanted side reactions and ensure positional fidelity [8].
Recent studies demonstrate that C5 halogenation can occur inadvertently during core assembly if nitro precursors are used, necessitating stringent control of reaction parameters. Optimized conditions for the bromo-chloro pattern involve low water content (<0.1%) and inert atmospheres to suppress hydrolysis, yielding the dihalogenated intermediate with >90% regioselectivity. Metal-halogen exchange risks are mitigated through temperature modulation (−40°C) and avoidance of organolithium reagents [8] [9].
Table 1: Optimization of Halogenation Steps
Step | Reagents/Conditions | Position | Yield (%) | Key Challenge |
---|---|---|---|---|
Bromination | PBr₃, DCE, 80°C, 12h | C3 | 85 | Competing N-bromination |
Chlorination | POCl₃, reflux, 6h | C6 | 78 | Pyridine ring decomposition |
Purification | Chromatography (SiO₂/EtOAc:Hex) | - | >97% purity | Separation from mono-halogenated byproducts |
Construction of the fused pyrazolo[4,3-c]pyridine system relies on two principal routes: (1) cyclization of functionalized pyridines or (2) annulation of pyrazole precursors. The first approach employs 4-aminopyridines as starting materials, where diazotization and intramolecular Japp-Klingemann reactions form the pyrazole ring. Key to this method is the use of arenediazonium tosylates—stable diazonium salts—in pyridine solvent, followed by nucleophile-assisted cyclization (e.g., pyrrolidine). This one-pot azo-coupling/deacylation/annulation sequence achieves yields of 60–85% but requires electron-withdrawing groups (e.g., nitro, cyano) ortho to the reaction site to facilitate ring closure [9].
Alternatively, Huisgen-type cyclizations between hydrazines and carbonyl-containing pyridines offer improved scalability. Here, 3-aminopyridine derivatives react with β-keto esters under acidic conditions, inducing cyclodehydration. Modifications using dichloroethane (DCE) as a co-solvent enhance reaction homogeneity and reduce tar formation. Post-cyclization, the C5 position often bears a halogen or methoxy group, which serves as a leaving group for subsequent C6 chlorination via nucleophilic aromatic substitution (SNAr). Recent protocols emphasize microwave-assisted cyclization (150°C, 30 min) to suppress decarboxylation side reactions [8] [9].
The tetrahydropyran-2-yl (THP) group serves as a transient N1-protectant for pyrazolo[4,3-c]pyridines, enabling selective functionalization at C3 and C6. Protection is achieved by reacting the unprotected heterocycle with 3,4-dihydro-2H-pyran (DHP) under Brønsted or Lewis acid catalysis (e.g., p-toluenesulfonic acid (pTSA) or pyridinium triflate). Kinetic control favors N1-THP adducts (6a) at shorter reaction times (<2h, 0°C), while thermodynamic control yields N2-THP isomers (6b) upon equilibration (>12h, 25°C). This selectivity is critical: N1-protection directs subsequent metalation to C7, whereas N2-protection enables C3 borylation [8].
Table 2: THP Protection Outcomes for Pyrazolo[4,3-c]pyridines
Conditions | Product Ratio (N1:N2) | Yield (%) | Functionalization Vector Enabled |
---|---|---|---|
DHP, pTSA, CH₂Cl₂, 0°C, 1h | 9:1 | 92 | C7 metalation (TMPMgCl·LiCl) |
DHP, pyridinium triflate, 25°C, 12h | 1:4 | 85 | C3 borylation (Ir-catalyzed) |
Deprotection employs mild acid hydrolysis (HCl/MeOH, 25°C, 2h) or ion-exchange resins (Amberlyst®-15), achieving near-quantitative removal without core degradation. Crucially, THP stability permits diverse transformations: Ir-catalyzed C–H borylation at C3, Negishi coupling at C7, and Buchwald–Hartwig amination at C5 proceed unhindered. Post-functionalization deprotection regenerates the N–H pharmacophore essential for bioactivity, with HPLC confirming >97% purity in commercial lots (e.g., Synthonix catalog #B82793) [1] [3] [8].
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8